![molecular formula C17H13BrN2O3S B2820996 (E)-methyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-21-7](/img/structure/B2820996.png)

(E)-methyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

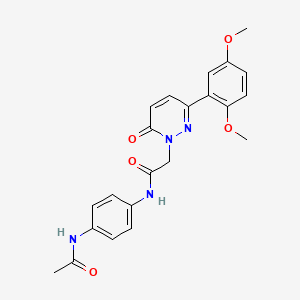

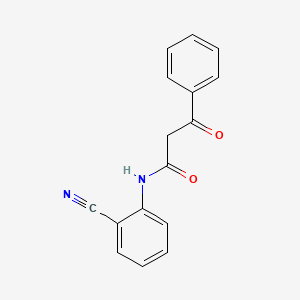

Description

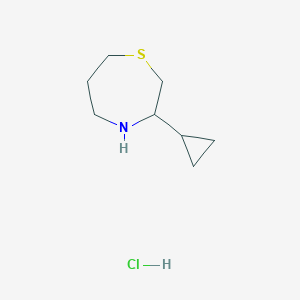

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It contains a benzene ring fused to a thiazole ring. The compound also has a bromobenzoyl group and a carboxylate ester group attached to the thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, with a bromobenzoyl group and a carboxylate ester group attached to the thiazole ring .Chemical Reactions Analysis

Benzo[d]thiazoles can undergo a variety of reactions. They can act as nucleophiles in reactions with electrophiles, and the bromine atom on the bromobenzoyl group could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromobenzoyl and carboxylate ester groups could affect its solubility, reactivity, and other properties .Scientific Research Applications

Antimicrobial Activities

Compounds related to "(E)-methyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate" have been synthesized and tested for antimicrobial activities. For example, Schiff bases and their metal complexes based on benzothiazole-imino-benzoic acid showed good antimicrobial activity against human epidemic-causing bacterial strains, indicating their potential use in combating infections in various parts of the human body, including the mouth, lungs, breast, gastrointestinal tract, and in preventing nosocomial infections (Mishra et al., 2019).

Synthesis and Characterization

Research on the synthesis and characterization of related compounds highlights innovative approaches and applications in chemical sciences. For instance, the green synthesis of functionalized thiazol-2(3H)-imine through a three-component tandem reaction in ionic liquid media demonstrates an efficient and eco-friendly method for synthesizing these compounds, showcasing their relevance in sustainable chemical processes (Shahvelayati et al., 2017).

Mechanism of Action

Target of Action

Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Mode of Action

It’s known that the presence of an electron withdrawing group (br) at the para-position of the phenyl nucleus directly attached to the thiazole ring can improve antimicrobial and anticancer activities .

Biochemical Pathways

It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

Similar compounds have shown promising adme properties .

Result of Action

Similar compounds have shown promising antimicrobial activity and anticancer activity .

Action Environment

It’s known that bacteria use quorum sensing pathways to respond to external factors .

Properties

IUPAC Name |

methyl 2-(4-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3S/c1-20-13-8-5-11(16(22)23-2)9-14(13)24-17(20)19-15(21)10-3-6-12(18)7-4-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUMRHAPKINYCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B2820925.png)

![Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2820926.png)

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2820935.png)

![1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2820936.png)